molecular formula C20H28N4O2 B2929312 4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide CAS No. 2248786-02-7

4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2929312
CAS No.: 2248786-02-7
M. Wt: 356.47
InChI Key: LWMXBFRWWIEIKA-UHFFFAOYSA-N
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Description

2-Azetidinone compounds have been extensively used in research due to their wide spectrum of applications. These structural moieties are associated with a wide spectrum of β-lactam antibiotics, including cephalosporin, penicillin, cephamycin, carbapenem, and monobactam. These have been extensively used as pharmacological agents to treat bacterial infections and microbial diseases .


Synthesis Analysis

The synthesis of 2-azetidinone compounds often involves the Staudinger reaction (a [2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethyl formamide (DMF) .


Molecular Structure Analysis

The structures of synthesized 2-azetidinone compounds are usually confirmed using spectral methods such as FT-IR, 1H-NMR, 13C-NMR, mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azetidinone compounds often involve cyclocondensation with chloroacetyl chloride .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 2-azetidinone compounds are generally known for their antimicrobial activity. They have been used extensively as pharmacological agents to treat bacterial infections and microbial diseases .

Future Directions

The future directions for research into 2-azetidinone compounds are vast. Given their wide range of applications, particularly in the field of medicine, continued research and development into these compounds is likely .

Properties

IUPAC Name

4-cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c25-19-9-12-24(19)18-8-3-5-16(15-18)21-20(26)23-11-4-10-22(13-14-23)17-6-1-2-7-17/h3,5,8,15,17H,1-2,4,6-7,9-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMXBFRWWIEIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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